![molecular formula C24H31N7O2 B2836292 3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919028-56-1](/img/new.no-structure.jpg)
3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine-triazine structure, followed by the introduction of the methyl, phenyl, and piperidinyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of certain groups with others, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Scientific Research Applications
3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine-triazine derivatives with different substituents. Examples are:
- 3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- 3,9-dimethyl-7-[(2-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Uniqueness
The uniqueness of 3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
919028-56-1 |
|---|---|
Molecular Formula |
C24H31N7O2 |
Molecular Weight |
449.559 |
IUPAC Name |
3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C24H31N7O2/c1-17-8-7-9-19(14-17)16-30-22(32)20-21(27(3)24(30)33)25-23-29(20)15-18(2)26-31(23)13-12-28-10-5-4-6-11-28/h7-9,14H,4-6,10-13,15-16H2,1-3H3 |
InChI Key |
OIYUQAQBMOMQQX-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)CCN5CCCCC5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


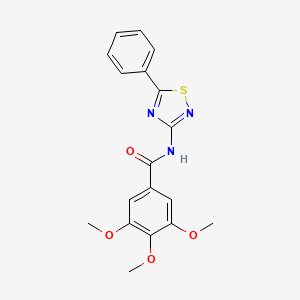
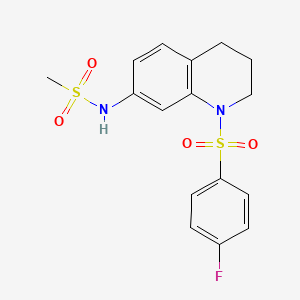
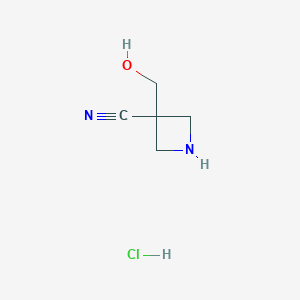

![N-{[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2836219.png)
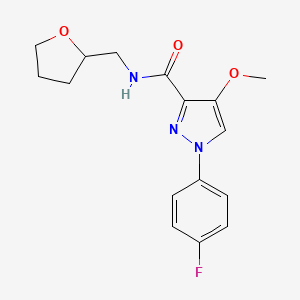
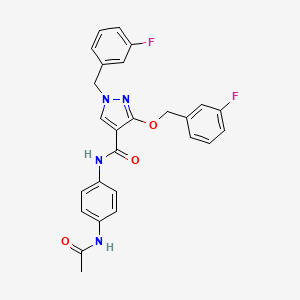
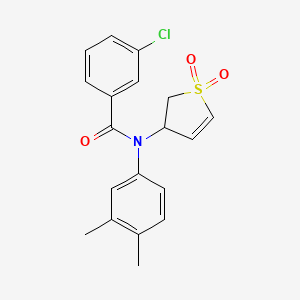
![1,3,9-trimethyl-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2836223.png)
![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)
![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)
![N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE](/img/structure/B2836231.png)
